2-Fluoro-4-methoxy-5-nitropyridine
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Overview
Description
2-Fluoro-4-methoxy-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) in the presence of a suitable solvent . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide . The nitro group is usually introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methoxy-5-nitropyridine involves scaling up the laboratory synthesis methods. The process typically includes optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), dimethyl sulfate, methyl iodide.
Reduction: Hydrogen gas, metal hydrides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Amino derivatives of pyridine.
Oxidation: Carbonyl derivatives of pyridine.
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with biological targets . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-4-methoxy-5-nitropyridine is unique due to the combination of fluorine, methoxy, and nitro groups in the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Biological Activity
2-Fluoro-4-methoxy-5-nitropyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its interactions with biological systems, making it a candidate for various therapeutic applications.
- Molecular Formula : C7H6FN3O3
- Molecular Weight : 189.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing enzyme activities and receptor binding. The presence of the nitro group is known to enhance the compound's reactivity and potential for biological interactions.
Biological Activity Data
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Exhibits significant antibacterial properties against Gram-positive bacteria. | |
Anti-inflammatory | Modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. | |
Antitumor | Demonstrated cytotoxic effects against various cancer cell lines in vitro. |
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against strains such as MRSA and VRE. The compound showed promising results, indicating its potential as an antibacterial agent.
-
Inflammation Modulation
- Research indicated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
-
Antitumor Activity
- In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, highlighting its potential as an antitumor agent. Further exploration into its mechanism of action revealed pathways associated with apoptosis induction in cancer cells.
Future Directions
Given the compound's promising biological activities, future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize chemical structure for enhanced potency and target specificity.
Properties
Molecular Formula |
C6H5FN2O3 |
---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3 |
InChI Key |
CPHXUONGCUNINM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])F |
Origin of Product |
United States |
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